2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 904818-39-9
VCID: VC3944780
InChI: InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23)
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

CAS No.: 904818-39-9

Cat. No.: VC3944780

Molecular Formula: C19H12N2O2

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid - 904818-39-9

Specification

CAS No. 904818-39-9
Molecular Formula C19H12N2O2
Molecular Weight 300.3 g/mol
IUPAC Name 2-naphthalen-1-ylquinoxaline-5-carboxylic acid
Standard InChI InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23)
Standard InChI Key QYXUILKEDCALRC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(naphthalen-1-yl)quinoxaline-5-carboxylic acid, reflects its fused aromatic structure. The quinoxaline backbone consists of a benzene ring fused to a pyrazine ring, with substitutions at specific positions:

  • Position 2: A naphthalen-1-yl group, contributing aromatic bulk and influencing electronic properties.

  • Position 5: A carboxylic acid group (COOH-\text{COOH}), enabling hydrogen bonding and derivatization .

Key identifiers include:

  • CAS Registry: 904818-39-9

  • MDL Number: MFCD06660393

  • DSSTox Substance ID: DTXSID00587644

  • Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O .

Structural Analysis

The planar quinoxaline system allows for π-π stacking interactions, while the naphthalene substituent enhances hydrophobicity. The carboxylic acid group introduces polarity, making the compound amphiphilic. Computational studies predict a topological polar surface area of 63.1 Ų and an XLogP3-AA value of 3.6, indicating moderate lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(naphthalen-1-yl)quinoxaline-5-carboxylic acid typically involves cyclocondensation reactions. A common approach utilizes:

  • Benzil Derivatives: Reacting 1,2-diketones with 1,2-diamines under acidic conditions. For example, 3,4-diaminobenzoic acid reacts with naphthalene-substituted benzils in acetic acid at elevated temperatures .

  • Halogenation Strategies: N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile facilitates halogenation of precursor quinoxalines, followed by carboxylation .

A high-temperature (230°C) synthesis using 4,4′-dimethoxybenzil and 3,4-diaminobenzoic acid in 5% acetic acid yields decarboxylated byproducts (e.g., 2,3-bis(4-methoxyphenyl)quinoxaline) alongside the target compound, requiring chromatographic purification .

Industrial Production

Global suppliers like Biokitchen (China) offer the compound at 95% purity, priced per gram-scale quantities . Raw materials include naphthalene-1-boronic acid and quinoxaline-5-carboxylic acid derivatives, with production often involving palladium-catalyzed cross-coupling reactions .

Physicochemical Properties

Thermal and Solubility Characteristics

Limited thermal stability data exist, but analogous quinoxalines decompose above 250°C. The compound is sparingly soluble in water (logP=3.6\log P = 3.6) but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Spectroscopic Data

  • UV-Vis: Absorption maxima near 270 nm (naphthalene π-π* transitions) and 340 nm (quinoxaline charge transfer).

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) signals include aromatic protons at δ 7.5–8.9 ppm and a carboxylic acid proton at δ 13.1 ppm .

Applications in Research and Industry

Pharmaceutical Intermediates

As a quinoxaline derivative, the compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its carboxylic acid group allows conjugation to biomolecules, enhancing drug delivery .

Materials Science

In organic electronics, the compound’s extended π-system facilitates use in organic light-emitting diodes (OLEDs) and conductive polymers. Its amphiphilic nature supports self-assembly into nanostructures .

Recent Advances and Future Directions

Synthetic Optimization

Recent studies highlight microwave-assisted synthesis to reduce reaction times and improve yields . Catalytic decarboxylation methods are being explored to minimize byproduct formation .

Emerging Applications

  • Photodynamic Therapy: Quinoxaline derivatives exhibit photosensitizing properties under blue light .

  • Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu²⁺) creates porous materials for gas storage .

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